molecular formula C14H8N2S4 B116540 2,2'-Dithiobis(benzothiazole) CAS No. 120-78-5

2,2'-Dithiobis(benzothiazole)

Cat. No.: B116540
CAS No.: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’-Dithiobis(benzothiazole), also known as 2,2’-Dithiobisbenzothiazole or Thiofide, primarily targets rubber polymers . It has excellent solubility in these polymers, ensuring uniform distribution and enhancing performance .

Mode of Action

This compound works by reacting with the rubber polymer chains, leading to the formation of cross-links between the chains . These cross-links enhance the mechanical properties of the rubber, such as its strength, elasticity, and resistance to heat and aging .

Biochemical Pathways

This process involves the formation of cross-links between polymer chains, which significantly improves the material’s durability and resilience .

Result of Action

The primary result of 2,2’-Dithiobis(benzothiazole)'s action is the enhancement of the curing process in rubber production . By promoting crosslinking between rubber molecules, it results in improved strength, elasticity, and durability of rubber materials . Additionally, it has been found to have potential applications in antitumor and antibacterial metal complexes .

Action Environment

The action of 2,2’-Dithiobis(benzothiazole) is influenced by environmental factors. For instance, it provides protection against corrosion by forming a protective film on metal surfaces, preventing oxidation and degradation . This application is particularly important in industries such as automotive, aerospace, and machinery, where metal components are exposed to harsh environments or corrosive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazyl disulfide can be synthesized through the oxidation of mercaptobenzothiazole. One common method involves the use of hydrogen peroxide in an aqueous suspension . The reaction typically proceeds as follows:

2C7H5NS2H+H2O2C14H8N2S4+2H2O2 \text{C}_7\text{H}_5\text{NS}_2\text{H} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{14}\text{H}_8\text{N}_2\text{S}_4 + 2 \text{H}_2\text{O} 2C7​H5​NS2​H+H2​O2​→C14​H8​N2​S4​+2H2​O

Industrial Production Methods: In industrial settings, benzothiazyl disulfide is produced using similar oxidation methods, often employing hydrogen peroxide or other oxidizing agents such as sodium hypochlorite or chlorine . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements of the rubber industry.

Chemical Reactions Analysis

Types of Reactions: Benzothiazyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids.

    Reduction: It can be reduced back to mercaptobenzothiazole.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Mercaptobenzothiazole.

    Substitution: Various substituted benzothiazoles.

Comparison with Similar Compounds

Uniqueness: Benzothiazyl disulfide is unique in its balance of reactivity and stability, making it an ideal accelerator for a wide range of rubber products. Its ability to form stable disulfide bonds while remaining reactive enough to facilitate cross-linking sets it apart from other accelerators .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
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InChI

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H
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InChI Key

AFZSMODLJJCVPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3
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Molecular Formula

C14H8N2S4
Record name 2,2'-DITHIOBISBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID1020146
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Molecular Weight

332.5 g/mol
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Physical Description

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR.
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Flash Point

518 °F (NTP, 1992), 257 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor
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Density

1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³
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Impurities

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables
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Color/Form

PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets

CAS No.

120-78-5
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Melting Point

334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/
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Synthesis routes and methods I

Procedure details

To a reactor fitted with a stirrer, condenser and addition funnel was charged 20 parts of mercaptobenzothiazole (MBT) and 160 parts of methanol. The mixture was heated and refluxed at atmospheric pressure until the MBT dissolved. To the solution was then mixed, by adding dropwise, 46.8 parts of a methanol solution of 30 weight percent hydrogen peroxide which had been prepared by dissolving 6.8 parts of 30 weight percent hydrogen peroxide in 40 parts methanol while stirring the mixture at reflux. After the addition, the resultant mixture was stirred for an additional 20 minutes. The mixture was then allowed to cool to about 20° C. and was filtered. The dibenzothiazolyl disulfide produced was dried under vacuum at 40° C. and its melting point determined to be 180° C. The melting point was determined with a capillary tube with a heating rate of 1° C. per minute. In the conduct of the reaction, only water was formed as a byproduct instead of the typical organic impurity precipitates mixed with the disulfide which typically occur during the oxidation of the sodium salt of the mercaptobenzothiazole in an aqueous solution.
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Synthesis routes and methods II

Procedure details

40 g (0.24 mol) of 2-mercaptobenzothiazole (MBT), 4 mg (0.02×10-3 mol) of copper (II) acetate, (Cu(OAc)2. H2O), 4.08 g (0.24 mol) of ammonia, and 120 g of isopropanol are placed in a glass autoclave equipped with a jacket for the circulation of a heating liquid, a thermometer, a pressure measuring device and a stirring device. The reaction mixture is heated to 70° C., stirred vigorously, and placed under an oxygen pressure of 4 bar. Absorption of oxygen is noted immediately and a precipitate, dibenzothiazyl disulfide (MBTS), is formed. After 6.5 hours the reaction is discontinued and the precipitate is filtered off, washed with isopropanol, and dried under a vacuum at 50° C. 37.8 g of a product are obtained in this manner. Upon elementary analysis, IR, NMR and MS, the product formed is found to correspond to dibenzothiazyl disulfide. The purity is found to be 100% upon chromatographic analysis (melting point 178° C.).
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40 g
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4 mg
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120 g
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Synthesis routes and methods III

Procedure details

A solution of 40 g (0.24 mol) of 2-mercaptobenzothiazole, 22.4 mg (0.1×10-3 mol) of Mn(OAc)2. 4H2O and 4.08 g (0.24 mol) of ammonia in 120 g of methanol is in the manner and reaction equipment described in Example 1 reacted with oxygen at an oxygen pressure of 4 bar and a reaction temperature of 55° C. After a reaction time of 3 hours, one obtains dibenzo thiazyl disulfide at a yield of 35.9 g, corresponding to 90.3% of theoretical. The conversion rate is determined to be 92.1%.
Quantity
40 g
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reactant
Reaction Step One
[Compound]
Name
Mn(OAc)2
Quantity
22.4 mg
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reactant
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4.08 g
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reactant
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120 g
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solvent
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Synthesis routes and methods IV

Procedure details

Following the procedure of Example 24, 50 g (0.3 mole) of 2-mercaptobenzothiazole, 8 mg (0.04 mMole) of Cu(OAc)2.H2O, 40.8 g (2.4 moles) of ammonia and 300 g of water were heated to 50° C., intensively stirred and placed under an oxygen pressure of 4 bars. Uptake of oxygen was immediately recorded and a deposit of dibenzothiazolyl disulphide was formed. After a reaction time of 2.5 hours, the 2-mercaptobenzothiazole conversion amounted to 95.4% and the yield of dibenzothiazolyl disulphide to 94.1% of the theoretical yield (selectivity: 98.6%).
Quantity
50 g
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reactant
Reaction Step One
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40.8 g
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0 (± 1) mol
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8 mg
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catalyst
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Quantity
300 g
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solvent
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Synthesis routes and methods V

Procedure details

A solution of 20 g of iodine and 115 g of potassium iodide in 400 ml of water is added dropwise to a solution of 30 g of 2-mercapto-benzothiazole and 1.6 g of sodium hydroxide in 800 ml of absolute ethanol. After completion of the addition, the mixture is stirred for 30 minutes at ambient temperature and the precipitate is then filtered off, washed with ethanol and then washed with ether.
Quantity
20 g
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reactant
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115 g
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reactant
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30 g
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reactant
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1.6 g
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reactant
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400 mL
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800 mL
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solvent
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dithiobis(benzothiazole)
Reactant of Route 2
Reactant of Route 2
2,2'-Dithiobis(benzothiazole)
Reactant of Route 3
2,2'-Dithiobis(benzothiazole)
Reactant of Route 4
2,2'-Dithiobis(benzothiazole)
Reactant of Route 5
Reactant of Route 5
2,2'-Dithiobis(benzothiazole)
Reactant of Route 6
2,2'-Dithiobis(benzothiazole)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.